Naphthol AS-E (CAS 92-78-4): A Comprehensive Technical Guide
Naphthol AS-E (CAS 92-78-4): A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Naphthol AS-E, with the CAS number 92-78-4, is a chemical compound recognized for its role as a coupling component in the synthesis of azo dyes and pigments. Beyond its traditional use in the textile and pigment industries, recent research has highlighted its potential as a cell-permeable inhibitor of CREB-mediated gene transcription, opening new avenues for its application in biomedical research and drug discovery. This technical guide provides an in-depth overview of the core characteristics of Naphthol AS-E, including its physicochemical properties, relevant experimental protocols, and key biological pathways.
Physicochemical Properties
Naphthol AS-E is an off-white or light beige powder.[1][2] Its chemical structure and properties are summarized in the tables below.
| Identifier | Value |
| IUPAC Name | N-(4-chlorophenyl)-3-hydroxy-2-naphthamide[3] |
| CAS Number | 92-78-4[2][3][4][5][6][7] |
| Molecular Formula | C₁₇H₁₂ClNO₂[4][5][6][8] |
| Molecular Weight | 297.74 g/mol [4][5][6][8] |
| Appearance | Light beige to light brown powder/solid[1][2][5] |
| Purity | Typically ≥97-98.5%[2][3] |
| Property | Value | Source |
| Melting Point | 257-259 °C | [4] |
| Boiling Point | 416.5 °C at 760 mmHg (Predicted) | [9] |
| Density | 1.399 g/cm³ (Predicted) | [9] |
| Solubility | Insoluble in water and sodium carbonate solution. Soluble in o-dichlorobenzene, caustic soda solution (turns yellow), ethanol, and glacial acetic acid.[4] Soluble in alkaline water.[1][10] | [1][4][10] |
Spectral Data
| Spectroscopy | Data |
| Infrared (IR) | Available, characteristic peaks corresponding to its functional groups. |
| ¹H NMR | Spectrum is consistent with the structure of N-(4-chlorophenyl)-3-hydroxy-2-naphthamide.[5] |
| ¹³C NMR | Spectrum available.[11] |
| Mass Spectrometry (MS) | Spectrum available.[8] |
Experimental Protocols
Synthesis of Naphthol AS-E
Principle: Naphthol AS-E is synthesized through the condensation of 3-hydroxy-2-naphthoic acid with p-chloroaniline.[6]
Methodology:
-
Preparation of 3-hydroxy-2-naphthoic acid salt: 3-hydroxy-2-naphthoic acid is treated with a base (e.g., sodium hydroxide) in a suitable solvent like chlorobenzene to form its corresponding salt.
-
Condensation Reaction: The salt of 3-hydroxy-2-naphthoic acid is then reacted with p-chloroaniline in the presence of a condensing agent such as phosphorus trichloride (PCl₃).[6]
-
Neutralization and Isolation: The reaction mixture is neutralized, and the crude product is purified by distillation, filtration, and drying to yield Naphthol AS-E.[6]
Azo Coupling Reaction for Dye Synthesis
Principle: Naphthol AS-E acts as a coupling component, reacting with a diazonium salt to form a stable azo dye. This is a characteristic reaction of naphthol derivatives.
Methodology:
-
Diazotization of an Aromatic Amine: A primary aromatic amine is treated with a solution of sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the diazonium salt.
-
Preparation of Naphthol AS-E Solution: Naphthol AS-E is dissolved in an alkaline solution (e.g., aqueous sodium hydroxide) to facilitate the coupling reaction.
-
Coupling Reaction: The freshly prepared diazonium salt solution is slowly added to the alkaline Naphthol AS-E solution, maintaining a low temperature. The coupling reaction occurs, leading to the formation of the azo dye as a colored precipitate.
-
Isolation and Purification: The precipitated dye is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent.
CREB-Mediated Gene Transcription Inhibition Assay
Principle: Naphthol AS-E has been identified as an inhibitor of the interaction between the KIX domain of CREB-binding protein (CBP) and the kinase-inducible domain (KID) of CREB.[6][12] This interaction is crucial for CREB-mediated gene transcription. The inhibitory activity can be assessed using a cell-based reporter assay.
Methodology:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T) is cultured and co-transfected with a CREB-responsive reporter plasmid (e.g., containing a luciferase gene under the control of a promoter with cAMP response elements) and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Compound Treatment: The transfected cells are treated with varying concentrations of Naphthol AS-E or a vehicle control.
-
Induction of CREB Pathway: The CREB signaling pathway is stimulated using an appropriate inducer, such as forskolin, which increases intracellular cAMP levels.
-
Luciferase Assay: After a suitable incubation period, cell lysates are prepared, and the activities of both luciferases are measured using a luminometer.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell viability. The inhibitory effect of Naphthol AS-E is determined by comparing the normalized luciferase activity in treated cells to that in control cells. The IC₅₀ value, representing the concentration of the compound that causes 50% inhibition, can then be calculated.[12]
Mandatory Visualizations
Signaling Pathway of CREB Inhibition by Naphthol AS-E
Caption: Inhibition of CREB-mediated gene transcription by Naphthol AS-E.
Experimental Workflow for Azo Dye Synthesis using Naphthol AS-E
Caption: General workflow for the synthesis of an azo dye using Naphthol AS-E.
References
- 1. Identification of small-molecule antagonists that inhibit an activator:coactivator interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. haihangchem.com [haihangchem.com]
- 3. Naphthol AS-E | 92-78-4 [sigmaaldrich.com]
- 4. Naphthol AS-E(92-78-4) IR Spectrum [chemicalbook.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Naphthol AS-E | 92-78-4 [chemicalbook.com]
- 7. abmole.com [abmole.com]
- 8. Naphthol AS-E(92-78-4) MS [m.chemicalbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Synthesis of Naphthalenes and 2-Naphthols by the Electrophilic Cyclization of Alkynes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Naphthol AS-E(92-78-4) 13C NMR [m.chemicalbook.com]
- 12. Naphthol AS-E | CAS#:92-78-4 | Chemsrc [chemsrc.com]
